molecular formula C52H85N7O16 B1682765 Tetrahydroechinocandin B CAS No. 54651-06-8

Tetrahydroechinocandin B

Cat. No. B1682765
CAS RN: 54651-06-8
M. Wt: 1064.3 g/mol
InChI Key: CSFSSKWGOYOSPM-UHFFFAOYSA-N
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Description

Tetrahydroechinocandin B is a naturally occurring cyclic hexapeptide with a linoleoyl side chain . It belongs to a class of antifungal agents called echinocandins, which inhibit the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase .


Synthesis Analysis

Echinocandins are manufactured semisynthetically due to their complex structure, which is characterized by numerous hydroxylated non-proteinogenic amino acids . The development of optimized echinocandin structures is closely connected to their biosynthesis . The biosynthetic gene cluster of echinocandin B from Emericella rugulosa NRRL 11440 contains genes encoding for a six-module nonribosomal peptide synthetase EcdA, an acyl-AMP ligase EcdI, and oxygenases EcdG, EcdH, and EcdK .


Molecular Structure Analysis

Tetrahydroechinocandin B has a chemical formula of C52H85N7O16 . It is a complex and highly oxidized lipopeptide produced by fungi . The structure is crucial in the design of drugs, particularly the side chain, solubility, and hydrolytic stability .

Scientific Research Applications

Application in Antitumor Activity and Pharmacology

  • Cannabinoids in Tumor Growth and Angiogenesis

    Δ9-Tetrahydrocannabinol (THC) and related compounds, including tetrahydrocannabinoids, have been investigated for their potential antitumor properties. In a study by Guzmán et al. (2006), THC was administered intratumorally to patients with recurrent glioblastoma multiforme, demonstrating safety and possible antiproliferative action on tumor cells, suggesting a basis for future trials evaluating the antitumoral activity of cannabinoids (Guzmán et al., 2006).

  • Use in Research of Mitochondrial Function and Gene Expression

    Tetracycline antibiotics, including tetrahydro compounds, have shown effects on mitochondrial function across various eukaryotic models. Chatzispyrou et al. (2015) caution against their use in experimental approaches due to potential confounding effects on experimental results, highlighting the influence of these compounds on mitochondrial translation and function (Chatzispyrou et al., 2015).

Application in Drug Development and Synthesis

  • Development of Anticancer Agents

    The study of marine natural products such as ecteinascidins, which include tetrahydroisoquinoline subunits, has led to the development of anticancer agents. Cuevas and Francesch (2009) discuss the development of Yondelis (trabectedin, ET-743), a marine-derived anticancer agent, which includes a tetrahydro compound in its structure, underscoring the importance of tetrahydro compounds in the synthesis of novel therapeutic agents (Cuevas & Francesch, 2009).

  • Biosynthesis of Echinocandin B

    Echinocandin B, an important antifungal drug, involves tetrahydro compounds in its biosynthesis pathway. Hüttel et al. (2016) discuss the biosynthetic gene cluster for echinocandin B in Aspergillus nidulans, highlighting the role of tetrahydro compounds in the production of this antifungal agent (Hüttel et al., 2016).

Future Directions

Echinocandins have been part of the antifungal armamentarium since 2001, and the intervening years have demonstrated the safety, tolerability, and effectiveness of the class . Given these features, echinocandins are an attractive treatment modality, particularly when considering immunocompromised patients with advanced, systemic infections . The hydroxyl groups in the amino acid residues of echinocandin B were related to the biological activity, the instability, and the drug resistance . The modification of hydroxyl groups was expected to obtain the new lead compounds for the next generation of echinocandin drug development .

properties

IUPAC Name

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H85N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFSSKWGOYOSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H85N7O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146117
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1064.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydroechinocandin B

CAS RN

54651-06-8
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54651-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydroechinocandin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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